molecular formula C5H10O2 B1582340 cis-1,2-Cyclopentanediol CAS No. 5057-98-7

cis-1,2-Cyclopentanediol

Cat. No.: B1582340
CAS No.: 5057-98-7
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-UHFFFAOYSA-N
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Description

cis-1,2-Cyclopentanediol: is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclopentane ring. This compound is known for its unique stereochemistry, where both hydroxyl groups are on the same side of the cyclopentane ring, giving it the “cis” configuration.

Scientific Research Applications

cis-1,2-Cyclopentanediol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Cyclopentanedione: One common method to prepare cis-1,2-Cyclopentanediol is through the hydrolysis of cyclopentanedione.

    Reduction of Cyclopentanone: Another method involves the reduction of cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis or reduction processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1,2-Cyclopentanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (aldehydes or ketones).

    Reduction: The compound can be further reduced to form cyclopentane by using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Cyclopentane

    Substitution: Esters, ethers

Mechanism of Action

The mechanism of action of cis-1,2-Cyclopentanediol involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl groups. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes. For example, in oxidation reactions, the hydroxyl groups facilitate the formation of cyclic esters with oxidizing agents, leading to the cleavage of carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness of cis-1,2-Cyclopentanediol: The unique cis configuration of this compound allows it to form specific interactions and undergo reactions that are less accessible to its trans isomer and other similar compounds. This makes it valuable in certain synthetic and research applications where such specific interactions are required .

Properties

IUPAC Name

(1S,2R)-cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOSERVUCJNPR-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964792
Record name rel-(1R,2S)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-98-7
Record name cis-1,2-Cyclopentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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